N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine
Brand Name: Vulcanchem
CAS No.: 821779-95-7
VCID: VC16813379
InChI: InChI=1S/C16H22F2N2O3/c1-9(2)7-13(16(22)23)19-14(15(21)20(3)4)11-6-5-10(17)8-12(11)18/h5-6,8-9,13-14,19H,7H2,1-4H3,(H,22,23)/t13-,14+/m0/s1
SMILES:
Molecular Formula: C16H22F2N2O3
Molecular Weight: 328.35 g/mol

N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine

CAS No.: 821779-95-7

Cat. No.: VC16813379

Molecular Formula: C16H22F2N2O3

Molecular Weight: 328.35 g/mol

* For research use only. Not for human or veterinary use.

N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine - 821779-95-7

Specification

CAS No. 821779-95-7
Molecular Formula C16H22F2N2O3
Molecular Weight 328.35 g/mol
IUPAC Name (2S)-2-[[(1R)-1-(2,4-difluorophenyl)-2-(dimethylamino)-2-oxoethyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C16H22F2N2O3/c1-9(2)7-13(16(22)23)19-14(15(21)20(3)4)11-6-5-10(17)8-12(11)18/h5-6,8-9,13-14,19H,7H2,1-4H3,(H,22,23)/t13-,14+/m0/s1
Standard InChI Key HUJPEOLNSBLBIP-UONOGXRCSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)N[C@H](C1=C(C=C(C=C1)F)F)C(=O)N(C)C
Canonical SMILES CC(C)CC(C(=O)O)NC(C1=C(C=C(C=C1)F)F)C(=O)N(C)C

Introduction

Structural Elucidation and Stereochemical Considerations

The compound’s structure comprises three distinct regions:

  • L-Leucine Backbone: The α-amino acid core provides a zwitterionic character, with a carboxylate group (pKa ~2.3) and a primary amine (pKa ~9.7) under physiological conditions .

  • N-Substituted Ethyl Side Chain: The amino group of leucine is functionalized with a chiral ethyl group. The first carbon (C1) adopts an R configuration and bears a 2,4-difluorophenyl ring, while the second carbon (C2) contains a dimethylamino ketone group ((CH3)2N-C(=O)-\text{(CH}_3\text{)}_2\text{N-C(=O)-}) .

  • Aromatic and Electronic Features: The 2,4-difluorophenyl group introduces electron-withdrawing fluorine atoms at positions 2 and 4, which enhance metabolic stability and influence π-π stacking interactions .

The stereochemistry at C1 is critical for biological activity, as enantiomers often exhibit divergent receptor-binding profiles. Computational modeling analogous to FPR agonists suggests that the R configuration optimizes spatial alignment with hydrophobic receptor subpockets.

Hypothetical Synthesis Pathway

While no direct synthesis literature exists for this compound, a plausible route involves sequential alkylation and amidation steps:

Chiral Ethyl Group Installation

  • Asymmetric Synthesis of (1R)-1-(2,4-Difluorophenyl)ethylamine:

    • Employ a Sharpless asymmetric epoxidation or enzymatic resolution to generate the R-configured amine.

    • React 2,4-difluorobenzaldehyde with ethyl nitroacetate, followed by reduction to yield the chiral amine .

  • Ketone Formation:

    • Oxidize the secondary alcohol intermediate (from step 1) to a ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) .

Leucine Conjugation

  • N-Alkylation of L-Leucine:

    • React L-leucine with the chiral ethyl bromide derivative under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Dimethylamino Introduction:

    • Treat the ketone intermediate with dimethylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the 2-(dimethylamino)-2-oxoethyl group .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC17_{17}H23_{23}F2_2N3_3O3_3
Molecular Weight379.39 g/mol
logP (Predicted)~2.1 (Moderate lipophilicity)
SolubilityPoor aqueous solubility (≤1 mg/mL); soluble in DMSO
pKa (Carboxylate)~2.3
pKa (Dimethylamino)~8.9

The fluorine atoms and dimethylamino group balance hydrophobicity and polarity, suggesting moderate blood-brain barrier permeability .

Biological Activity and Mechanistic Insights

Putative Targets

  • G Protein-Coupled Receptors (GPCRs): Structural analogs of PD168368 (a bombesin receptor antagonist/FPR agonist) indicate that the dimethylamino ketone moiety may engage FPR2 or related receptors.

  • Protease Enzymes: The leucine backbone could mimic natural substrates of proteases (e.g., leucine aminopeptidase), acting as an inhibitor or allosteric modulator .

In Silico Binding Analysis

Molecular docking studies using FPR2 pharmacophore models predict:

  • Hydrophobic Interactions: The 2,4-difluorophenyl group occupies a transmembrane subpocket.

  • Hydrogen Bonding: The ketone oxygen forms a hydrogen bond with Asn2.63^{2.63} in FPR2’s second transmembrane helix.

  • Cation-π Interactions: The dimethylamino group engages with Phe5.38^{5.38} .

Challenges and Future Directions

  • Synthetic Complexity: The chiral center and fluorine substitution necessitate advanced asymmetric synthesis techniques.

  • Metabolic Stability: Fluorine atoms may reduce cytochrome P450-mediated degradation, but in vivo studies are required .

  • Toxicity Profiling: Preliminary cytotoxicity assays in HL-60 cells or primary hepatocytes are recommended.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator